REACTION_CXSMILES
|
[ClH:1].[CH2:2]([N:9](C)[CH2:10][CH2:11][C:12]([C:14]1[CH:19]=[CH:18][C:17]([F:20])=[CH:16][CH:15]=1)=[O:13])C1C=CC=CC=1>CO.O.[Pd]>[ClH:1].[F:20][C:17]1[CH:16]=[CH:15][C:14]([C:12](=[O:13])[CH2:11][CH2:10][NH:9][CH3:2])=[CH:19][CH:18]=1 |f:0.1,2.3,5.6|
|
Name
|
compound VI
|
Quantity
|
42.15 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=CC=C1)N(CCC(=O)C1=CC=C(C=C1)F)C
|
Name
|
|
Quantity
|
221 mL
|
Type
|
solvent
|
Smiles
|
CO.O
|
Name
|
|
Quantity
|
9.68 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The solid formed
|
Type
|
CUSTOM
|
Details
|
was recrystallized from AcCN and acetone
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.FC1=CC=C(C=C1)C(CCNC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.6 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |